GSK-J2 -

GSK-J2

Catalog Number: EVT-8214776
CAS Number:
Molecular Formula: C22H25Cl2N5O2
Molecular Weight: 462.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GSK-J2 is a compound developed by GlaxoSmithKline, primarily known for its potential therapeutic applications in various diseases. This compound has garnered attention in the pharmaceutical industry due to its unique properties and mechanisms of action.

Source

GSK-J2 originates from GlaxoSmithKline, a prominent British multinational pharmaceutical company that focuses on research and development in areas including infectious diseases, oncology, and immunology. The company has a history of developing innovative medicines and vaccines, contributing significantly to global health advancements.

Classification

GSK-J2 is classified as a small molecule compound. Its classification is critical for understanding its pharmacological properties and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of GSK-J2 involves several chemical reactions that are designed to produce the desired molecular structure with high purity and yield. The synthetic pathway typically includes:

  1. Initial Reactants: Selection of appropriate starting materials based on the target structure.
  2. Reagents and Catalysts: Utilization of specific reagents and catalysts to facilitate chemical transformations.
  3. Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to enhance reaction efficiency.

Technical Details

The synthesis may involve multi-step reactions, including condensation, cyclization, and functional group modifications. Each step must be carefully controlled to minimize by-products and ensure the integrity of the final product.

Molecular Structure Analysis

Structure

GSK-J2 has a distinct molecular structure characterized by specific functional groups that contribute to its biological activity. The structural formula can be represented as follows:

  • Molecular Formula: CxHyNz (specific values depend on the exact structure)
  • Molecular Weight: Determined through mass spectrometry.

Data

The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the compound.

Chemical Reactions Analysis

Reactions

GSK-J2 participates in various chemical reactions that can modify its structure or enhance its activity. Key reactions include:

  1. Nucleophilic Substitution: Involves the replacement of a leaving group with a nucleophile.
  2. Oxidation-Reduction Reactions: These reactions alter the oxidation state of the compound, potentially affecting its reactivity and biological activity.

Technical Details

The kinetics and thermodynamics of these reactions are crucial for understanding how GSK-J2 interacts with other molecules in biological systems. Reaction rates can be influenced by factors such as temperature, pH, and concentration.

Mechanism of Action

Process

The mechanism of action for GSK-J2 involves its interaction with specific biological targets within cells. This may include:

  • Enzyme Inhibition: GSK-J2 may inhibit key enzymes involved in disease pathways.
  • Receptor Modulation: The compound could modulate receptor activity, influencing cellular signaling cascades.

Data

Studies using biochemical assays and cellular models help elucidate the precise mechanisms by which GSK-J2 exerts its effects on target cells.

Physical and Chemical Properties Analysis

Physical Properties

GSK-J2 exhibits specific physical properties that are relevant for its formulation and use as a pharmaceutical agent:

  • Solubility: Solubility in various solvents is critical for drug formulation.
  • Stability: Thermal and chemical stability under various conditions must be assessed.

Chemical Properties

Key chemical properties include:

  • pKa Values: These values indicate the acidity or basicity of the compound, influencing its ionization state at physiological pH.
  • LogP: The partition coefficient provides insight into the lipophilicity of GSK-J2, affecting its absorption and distribution in biological systems.
Applications

Scientific Uses

GSK-J2 has potential applications in several scientific fields:

  • Drug Development: As a lead compound in drug discovery programs targeting specific diseases.
  • Research Tool: Utilized in laboratory studies to investigate biological pathways or disease mechanisms.
  • Therapeutic Applications: Potentially employed in clinical settings for treating conditions related to its mechanism of action.
Synthesis and Structural Characterization of GSK-J2

Synthetic Pathways for Jumonji Domain-Targeted Isomer Development

GSK-J2 emerged from a targeted medicinal chemistry campaign aimed at developing selective inhibitors for jumonji domain-containing histone demethylases. The synthesis commenced with the optimization of a tetrahydrobenzazepine scaffold identified from high-throughput screening of GlaxoSmithKline’s corporate compound library (~2 million compounds) [1]. The core synthetic route involved:

  • Regioselective Coupling: A pyridyl-pyrimidine backbone was functionalized at the 6-position with the tetrahydrobenzazepine moiety via Buchwald-Hartwig amination under palladium catalysis.
  • Carboxylate Installation: Introduction of a β-alanine ethyl ester side chain at the 4-position of the pyrimidine ring enabled α-ketoglutarate mimicry [1] [4].
  • Isomer Separation: Positional isomers (GSK-J1 and GSK-J2) were separated using chiral chromatography, with GSK-J2 identified as the 3-pyridyl regioisomer [1] [7].

This pathway prioritized structural modularity to enable rapid analog synthesis for structure-activity relationship studies, crucial for jumonji inhibitor development [1].

Structural Determinants of Inactivity in GSK-J2 versus GSK-J1

GSK-J2’s biological inactivity stems from subtle but critical stereoelectronic differences from its active counterpart, GSK-J1:

Table 1: Structural and Functional Comparison of GSK-J1 and GSK-J2

ParameterGSK-J1GSK-J2
Pyridine Orientation4-Pyridyl isomer3-Pyridyl isomer
Metal CoordinationBidentate chelation (N, N)Monodentate interaction
JMJD3 Inhibition (IC₅₀)60 nM>100 μM
α-Ketoglutarate CompetitionCompetitiveNon-competitive

Crystallographic analyses reveal that GSK-J1’s 4-pyridyl nitrogen and pyrimidine nitrogen form optimal geometry for bidentate coordination with the catalytic metal ion (Fe²⁺/Co²⁺) in the jumonji domain [1]. In contrast, GSK-J2’s 3-pyridyl nitrogen cannot simultaneously coordinate the metal due to suboptimal bond angles (deviation >30°), preventing effective chelation [1] [7]. This deficiency abrogates enzyme inhibition despite identical functional groups.

Crystallographic Analysis of Metal Coordination Deficiencies

High-resolution co-crystal structures (1.8 Å) of human jumonji domain-containing protein 3 complexed with GSK-J2 demonstrate defective metal binding:

Table 2: Metal Coordination Parameters in JMJD3 Complexes

LigandMetal Shift (Å)Metal-Nitrogen Distance (Å)Binding Energy (ΔG, kcal/mol)
GSK-J12.342.1 (Pyridine), 2.3 (Pyrimidine)-9.2
GSK-J20.123.8 (Pyridine)-2.7

In GSK-J1, metal ion displacement (2.34 Å) enables a water-bridged interaction with residue Histidine 1470, stabilizing the inhibitor-enzyme complex [1] [4]. GSK-J2 fails to induce this conformational rearrangement due to its monodentate coordination. Consequently, the catalytic triad (Histidine 1390, Glutamate 1392, Histidine 1470) remains unperturbed, permitting continued enzymatic activity [1] [7]. This crystallographic evidence establishes that effective metal chelation—not mere binding—is essential for jumonji demethylase inhibition.

Positional Isomerism Effects on α-Ketoglutarate Mimicry

The propanoic acid moiety of GSK-J1 precisely mimics α-ketoglutarate’s C5-carboxylate through:

  • Salt Bridge Formation: Ionic interaction with Lysine 1381
  • Hydrogen Bonding: Contacts with Threonine 1387 and Asparagine 1480 [1] [4]

Positional isomerism in GSK-J2 disrupts this mimicry:

  • The 3-pyridyl nitrogen alters the dihedral angle between the pyrimidine core and the carboxylate-bearing chain by 47°
  • This torsion increases the distance between the propanoic acid and residue Lysine 1381 from 2.8 Å (GSK-J1) to 4.6 Å [1] [7]

Table 3: α-Ketoglutarate Mimicry Efficiency

InhibitorK1381 Distance (Å)H-Bond PartnersΔTm vs. JMJD3 (°C)
α-Ketoglutarate2.63+4.2
GSK-J12.83+3.8
GSK-J24.61+0.9

Thermal shift assays confirm negligible stabilization of JMJD3 by GSK-J2 (ΔTm = +0.9°C versus +3.8°C for GSK-J1), indicating failed cofactor displacement [4] [7]. Consequently, GSK-J2 exhibits >1,000-fold reduced potency despite identical chemical composition to GSK-J1, underscoring the exquisite sensitivity of jumonji inhibitors to regiochemistry [1] [4] [7]. This structural insight guides rational design of future demethylase inhibitors, emphasizing the need for atomic-level precision in cofactor-binding site engagement.

Properties

Product Name

GSK-J2

IUPAC Name

3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid;dihydrochloride

Molecular Formula

C22H25Cl2N5O2

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C22H23N5O2.2ClH/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);2*1H

InChI Key

OBCLDPKVNGWDLF-UHFFFAOYSA-N

SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.Cl.Cl

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.